3,5-Difluoro-6-isopropoxy-2-piperazinopyridine
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Overview
Description
3,5-Difluoro-6-isopropoxy-2-piperazinopyridine is a chemical compound with the molecular formula C12H17F2N3O It is a derivative of pyridine, featuring both fluorine and piperazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-6-isopropoxy-2-piperazinopyridine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-6-isopropoxy-2-piperazinopyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
3,5-Difluoro-6-isopropoxy-2-piperazinopyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3,5-Difluoro-6-isopropoxy-2-piperazinopyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target molecules. This can lead to changes in the activity of enzymes or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-2,4,6-trinitroanisole: Another fluorinated compound with different functional groups.
2,4,6-Trifluoropyridine: A simpler fluorinated pyridine derivative.
Piperazine derivatives: Compounds like trimetazidine and ranolazine, which also contain the piperazine moiety.
Uniqueness
3,5-Difluoro-6-isopropoxy-2-piperazinopyridine is unique due to its combination of fluorine and piperazine groups, which confer specific chemical and biological properties. The presence of fluorine atoms enhances its stability and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3,5-difluoro-6-propan-2-yloxypyridin-2-yl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N3O/c1-8(2)18-12-10(14)7-9(13)11(16-12)17-5-3-15-4-6-17/h7-8,15H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXLYQGXICKYGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=N1)N2CCNCC2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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